threo Ifenprodil hemitartrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

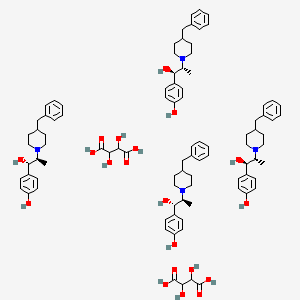

异芬丙啶酒石酸半盐: 是一种化学化合物,以其作为σ受体激动剂和NMDA受体GluN2B亚基选择性拮抗剂的强效活性而闻名 . 它在化学上被描述为(1S,2S)-threo-2-(4-苄基哌啶)-1-(4-羟基苯基)-1-丙醇酒石酸半盐 . 该化合物因其潜在的治疗应用而被广泛研究,特别是在神经药理学领域。

准备方法

合成路线和反应条件: 异芬丙啶酒石酸半盐的合成涉及多个步骤,从中间体的制备开始反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保达到所需的立体化学 .

工业生产方法: 异芬丙啶酒石酸半盐的工业生产遵循类似的合成路线,但规模更大。该工艺针对产量和纯度进行了优化,通常涉及多个纯化步骤,例如重结晶和色谱法。 最终产品以酒石酸半盐的形式获得,以增强其稳定性和溶解性 .

化学反应分析

Reaction Steps

-

Condensation :

- Reactants : 2-Amino-1-(4-hydroxyphenyl) propyl alcohol (II) and 1,5-dihalo-3-benzyl pentane (III).

- Catalysts : Potassium iodide (optional) or bases like diisopropylethylamine .

- Solvents : DMF, N,N-dimethylacetamide, or toluene .

- Conditions : 80°C for 24 hours .

- Yield : 75–80% after recrystallization .

- Salification :

Key Advantages Over Alternative Methods

| Parameter | Prior Art (A Approach) | Current Method (B Approach) |

|---|---|---|

| Bromination | Required bromine/harsh reagents | Avoided |

| Hydrogenation | High-pressure catalytic reduction needed | Not required |

| Side Reactions | Common due to active functional groups | Minimal due to direct condensation |

| Environmental Impact | High waste generation | Reduced brominated byproducts |

Reaction Mechanism and Selectivity

The stereoselectivity of the condensation step is critical for producing the threo isomer. The reaction proceeds via nucleophilic substitution, where the amino group of compound II attacks the dihalo pentane (III), forming the piperidine ring .

Factors Influencing Chemoselectivity

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Catalysts : Potassium iodide improves halogen displacement efficiency .

- Temperature : Optimal at 80°C to balance reaction speed and byproduct formation .

Structural and Functional Insights

Threo Ifenprodil hemitartrate exhibits dual activity:

- Pharmacological :

- Chemical :

Degradation and Stability

- Storage : Stable at room temperature .

- Purity : ≥98% (HPLC) .

- Solubility : <10.01 mg/mL in water; <40.05 mg/mL in DMSO .

Comparative Pharmacological Data

| Property | This compound | Erythro Ifenprodil Hemitartrate |

|---|---|---|

| GluN2B Antagonism | IC50=0.22μM | IC50=324.8μM |

| σ₁ Receptor Affinity | Ki=59.1nM | Lower selectivity |

| hERG Inhibition | IC50=88nM | Not reported |

科学研究应用

Pharmacological Profile

threo Ifenprodil hemitartrate primarily acts as a selective antagonist for the NMDA receptor, specifically targeting the GluN2B subunit. This selectivity is crucial as it allows for modulation of excitatory neurotransmission without affecting other NMDA receptor subunits, which can lead to fewer side effects compared to non-selective antagonists.

- Binding Affinity :

- IC50 at GluN2B: 0.22 μM

- IC50 at GluN2A: 324.8 μM

- Sigma Receptor Activity :

- Ki values for σ1 and σ2 receptors: 59.1 nM and 2 nM, respectively

- hERG Channel Inhibition :

Neurological Disorders

-

Cerebral Circulation Improvement :

This compound has been studied for its ability to enhance cerebral blood flow and metabolism, which is particularly beneficial in conditions such as stroke and dementia. Clinical trials have indicated that it may alleviate symptoms associated with cognitive decline due to insufficient cerebral blood supply . -

Neuroprotection :

The compound has shown promise in protecting neurons from excitotoxicity, a process often implicated in neurodegenerative diseases such as Alzheimer's disease. It has been demonstrated that threo Ifenprodil can prevent tau-induced toxicity in neuronal cultures, suggesting its potential role in treating tauopathies . -

Treatment of Methamphetamine Dependence :

Recent clinical trials have explored the use of threo Ifenprodil in treating methamphetamine dependence. The results indicate a reduction in cravings and withdrawal symptoms, highlighting its potential as an adjunct therapy in substance use disorders .

Other Therapeutic Areas

-

Anti-inflammatory Effects :

threo Ifenprodil has been investigated for its anti-inflammatory properties, particularly in models of arthritis where it demonstrated a significant reduction in inflammation markers . -

Antitumor Activity :

In vivo studies have shown that threo Ifenprodil can inhibit tumor growth in xenograft models, making it a candidate for further exploration in cancer therapy .

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

-

Case Study on Neuroprotection :

- Objective : Evaluate the neuroprotective effects against glutamate-induced excitotoxicity.

- Results : Demonstrated significant reduction in neuronal death and preservation of synaptic function when treated with threo Ifenprodil.

- Case Study on Cancer Treatment :

Summary of Findings

| Application Area | Findings |

|---|---|

| Neurological Disorders | Improved cerebral circulation; neuroprotection against excitotoxicity |

| Substance Dependence | Reduced cravings and withdrawal symptoms in methamphetamine dependence |

| Anti-inflammatory | Significant reduction in inflammation markers in arthritis models |

| Antitumor Activity | Inhibition of tumor growth in xenograft models |

作用机制

分子靶点和通路: 异芬丙啶酒石酸半盐通过与σ受体和NMDA受体的GluN2B亚基结合来发挥作用。 作为σ受体激动剂,它调节这些受体的活性,影响各种细胞过程,如离子通道调节和神经递质释放 . 作为NMDA受体拮抗剂,它抑制受体的活性,减少兴奋性毒性和提供神经保护 .

相似化合物的比较

类似化合物:

芬丙啶: 一种密切相关的化合物,具有类似的活性,但立体化学不同。

伊利丙啶: 另一种化学结构不同的NMDA受体拮抗剂。

赤型异芬丙啶: 异芬丙啶的异构体,具有不同的药理特性

独特性: 异芬丙啶酒石酸半盐的独特性在于其特定的立体化学,与它的异构体和类似物相比,它赋予了对NMDA受体的GluN2B亚基更高的选择性和效力。 这种选择性使其成为神经药理学研究和潜在治疗应用的有价值工具 .

生物活性

threo Ifenprodil hemitartrate is a compound of significant interest in pharmacology due to its unique biological activities, particularly as a selective antagonist of NMDA receptors and a sigma receptor agonist. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Profile

- Chemical Name : (1S,2S)-threo-2-(4-Benzylpiperidino)-1-(4-hydroxyphenyl)-1-propanol hemitartrate

- Molecular Weight : 400.49 g/mol

- Purity : ≥98% (HPLC)

- Storage Conditions : Store at room temperature

Biological Activity

This compound exhibits several notable pharmacological properties:

- NMDA Receptor Antagonism : It selectively inhibits the GluN2B subunit of NMDA receptors, with an IC50 value of 0.22 μM for GluN2B and 324.8 μM for GluN2A, demonstrating a high selectivity for GluN2B over other subunits .

- Sigma Receptor Agonism : It acts as a potent agonist at sigma receptors, with Ki values of 59.1 nM for σ1 and 2 nM for σ2 receptors .

- hERG Channel Inhibition : The compound inhibits the hERG potassium channel with an IC50 of 88 nM, indicating potential antiarrhythmic properties .

This compound functions primarily through its interaction with NMDA receptors. It is known to act as a negative allosteric modulator at these receptors, which may contribute to its better tolerance compared to conventional NMDA antagonists. The binding site for ifenprodil is located at the interface between the GluN1 and GluN2B subunits, allowing it to modulate receptor activity without completely blocking it .

Case Studies and Clinical Trials

-

Treatment of Methamphetamine Use Disorder :

A randomized, double-blind, placebo-controlled trial investigated the efficacy of ifenprodil in treating methamphetamine use disorder. The study found that while ifenprodil was safe, its efficacy was only slight at higher doses (120 mg/day) compared to placebo . This suggests potential utility in addiction treatment but highlights the need for further research. -

Binding Studies :

Research has shown that threo Ifenprodil selectively binds to the GluN2B subunit, inhibiting receptor activity significantly more than other NMDA receptor subunits. This selectivity is crucial for minimizing side effects associated with broader NMDA antagonism .

Data Table: Biological Activity Overview

属性

IUPAC Name |

4-[(1S,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;4-[(1R,2R)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;2,3-dihydroxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C21H27NO2.2C4H6O6/c4*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;2*5-1(3(7)8)2(6)4(9)10/h4*2-10,16,18,21,23-24H,11-15H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t4*16-,21+;;/m1100../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUFFGLAKFWLGJ-RRQZTXAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H120N4O20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1601.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。